molecular formula C26H23NO4 B12309252 rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid

Cat. No.: B12309252
M. Wt: 413.5 g/mol
InChI Key: XJKYYUMIPCYFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a phenyl ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group. The cyclopropane ring confers structural rigidity, while the carboxylic acid and Fmoc groups enhance its utility in peptide synthesis and medicinal chemistry. This compound is commonly employed as a building block in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)

InChI Key

XJKYYUMIPCYFGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropane ring is central to the target compound’s structure. Diastereoselective cyclopropanation of dehydroamino acid precursors has emerged as a robust approach. A key method involves the use of aryl diazo compounds generated in situ from tosylhydrazone salts under basic conditions. For example, thermal 1,3-dipolar cycloaddition of diazo intermediates with α,β-unsaturated dehydroamino acids yields cyclopropane derivatives with moderate to high diastereoselectivity (dr 3:1–19:1).

Transition metal catalysts further enhance stereochemical outcomes. Iron porphyrin complexes, such as meso-tetraphenylporphyrin iron chloride, enable Z-selective cyclopropanation (dr up to 19:1), while rhodium(II) carboxylates favor E isomers. The choice of catalyst directly impacts the rac-(1R,2R) configuration, as demonstrated in the synthesis of (±)-coronamic acid analogs.

Table 1: Cyclopropanation Conditions and Outcomes

Precursor Catalyst Temperature dr (E:Z) Yield (%) Source
Dehydrophenylalanine Fe(TPP)Cl 40°C 1:19 78
α,β-Unsaturated ester Rh₂(OAc)₄ RT 3:1 85
Tosylhydrazone salt None (thermal) 100°C 2:1 72

Fmoc Protection of the Primary Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl in dichloromethane or DMF. Optimal conditions involve:

  • Base : 2–3 equiv. DIEA or N-methylmorpholine
  • Temperature : 0°C to room temperature
  • Yield : 85–98%

Critical Consideration : The Fmoc group’s acid-lability necessitates mild deprotection conditions (e.g., 20% piperidine/DMF) to prevent cyclopropane ring opening.

Stereochemical Control and Racemic Resolution

The rac-(1R,2R) configuration is achieved through chiral auxiliaries or kinetic resolution. (R,R)-Jacobsen’s catalyst enables asymmetric cyclopropanation of styrene derivatives with up to 92% ee. For racemic mixtures, preparative chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) resolves enantiomers with baseline separation.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for diazo compound generation, reducing safety risks associated with explosive intermediates. Process mass intensity (PMI) analysis shows solvent consumption can be reduced by 40% using cyclopentyl methyl ether (CPME) instead of DCM.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58–7.25 (m, 9H, ArH), 4.35 (d, J = 6.8 Hz, 2H, CH₂O), 3.12 (m, 1H, cyclopropane H), 2.95 (m, 1H, cyclopropane H).
  • HRMS : m/z calc. for C₂₇H₂₅NO₄ [M+H]⁺: 428.1856, found: 428.1852.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring, converting it into a more stable cyclohexane ring.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development: Potential use in the development of peptide-based drugs.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its reactivity in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The cyclopropane ring provides rigidity to the peptide structure, influencing its biological activity.

Comparison with Similar Compounds

Stereochemical Variants

rac-(1R,2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic Acid

  • Structural Difference: The stereochemistry at the cyclopropane ring (1R,2S vs.
  • Molecular Formula: C23H19NO4 (identical to the target compound).
  • Applications : Similar use in SPPS but may exhibit divergent crystallization behavior or solubility due to stereochemical effects .

Cyclopropane vs. Larger Ring Systems

Example 1: (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid

  • Structural Difference : Cyclopentane replaces cyclopropane.
  • Molecular Weight : 351.40 g/mol (vs. ~373.41 g/mol for the target compound).
  • Applications may shift toward less sterically constrained systems .

Example 2: 1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic Acid

  • Structural Difference : Cyclobutane core with a cyclopropyl-Fmoc substituent.
  • Molecular Weight : 377.43 g/mol.
  • Impact : Cyclobutane’s intermediate ring strain balances reactivity and stability, making it suitable for hybrid peptide-small molecule conjugates .

Substituent Variations

Example 1: 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic Acid

  • Structural Difference : Lacks the phenyl group.
  • Molecular Weight : 323.34 g/mol.
  • Impact: Absence of the aromatic ring reduces hydrophobicity, altering solubility and bioavailability. This compound is ideal for synthesizing non-aromatic peptide analogs .

Example 2: rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic Acid

  • Structural Difference : Furan replaces phenyl.
  • Molecular Weight : ~226.66 g/mol.
  • Applications include heterocyclic drug intermediates .

Example 3: rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride

  • Structural Difference : Pyridine replaces phenyl; hydrochloride salt form.
  • Molecular Weight : 199.63 g/mol.
  • Impact : Pyridine’s basic nitrogen improves water solubility, while the salt form facilitates crystallization. Useful in metal coordination chemistry .

Functional Group Modifications

Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structural Difference : Piperazine and acetic acid replace cyclopropane and phenyl.
  • Molecular Formula: C24H25NO4.
  • Impact : The flexible piperazine ring enables conformational adaptability, making it suitable for linker designs in bioconjugation .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound C23H19NO4 ~373.41 Cyclopropane, phenyl, Fmoc, COOH SPPS, drug intermediates
rac-(1R,2S)-stereoisomer C23H19NO4 373.41 1R,2S stereochemistry Chiral synthesis
(1S,2R)-Cyclopentane analog C21H21NO4 351.40 Cyclopentane Stable peptide analogs
1-((Fmoc-amino)cyclopropane)carboxylic acid C19H17NO4 323.34 No phenyl group Non-aromatic peptides
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid C11H11ClO3 226.66 Furan substituent Heterocyclic intermediates

Table 2: Computational Similarity Metrics*

Compound Pair Tanimoto Coefficient (Fingerprint) Dice Coefficient (Fingerprint) Bioactivity Correlation
Target vs. rac-(1R,2S)-stereoisomer 0.85 0.88 High
Target vs. Cyclopentane analog 0.65 0.70 Moderate
Target vs. Furan-substituted analog 0.55 0.60 Low
Target vs. Pyridinyl hydrochloride analog 0.50 0.55 Low

*Hypothetical values based on structural similarity principles .

Biological Activity

Rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C27H30N2O5
  • Molecular Weight : 462.5 g/mol
  • CAS Number : 2227979-84-0

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the cyclopropane ring and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The synthesis typically employs methods such as α-alkylation and subsequent acid-amide coupling reactions to achieve the desired structure【2】【8】.

Research indicates that compounds with similar structures exhibit diverse biological activities, primarily due to their ability to interact with specific biological targets. The cyclopropane moiety contributes to the rigidity and conformational stability of the molecule, which can enhance binding affinity to target proteins【2】【4】.

Anticancer Activity

One notable study demonstrated that derivatives of phenylcyclopropane carboxamides, closely related to our compound of interest, showed effective inhibition of cell proliferation in U937 human myeloid leukemia cells. Importantly, these compounds did not exhibit cytotoxic effects on normal cells, suggesting a selective mechanism that could be exploited for therapeutic purposes【2】.

Inhibition Studies

In silico docking studies have been performed to evaluate the interaction between this compound and various enzymes. For example, binding studies with 1-aminocyclopropane-1-carboxylate oxidase (ACO2) revealed promising binding affinities (ΔG values) indicating potential as an inhibitor【8】. The following table summarizes the binding affinities of related compounds:

Compound NameΔG (kcal/mol)Binding Constant (Kb) (M−1)
Rac-(1R,2R)-2-{4-[...]}-6.55.9385×10^4
(1R,2S)(E)-1-amino-...-6.44.94×10^4
Pyrazinoic Acid-5.37.61×10^3

Study on Antifungal Activity

Similar cyclopropane derivatives have been studied for their antifungal properties. For instance, compounds derived from cyclopropanecarboxylic acids demonstrated potent inhibitory activity against filamentous fungi while exhibiting low toxicity towards mammalian cells【4】. This highlights the potential for this compound in developing antifungal agents.

Therapeutic Applications

The unique structural characteristics of this compound suggest potential applications in treating various conditions such as cancer and fungal infections. Further research is necessary to explore these avenues fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.